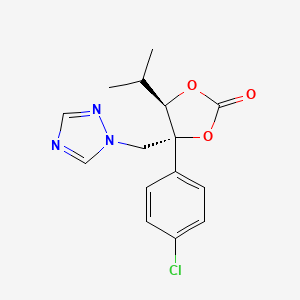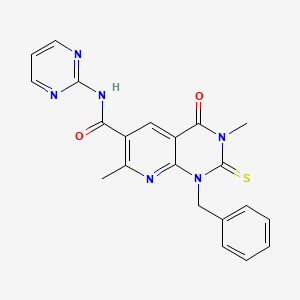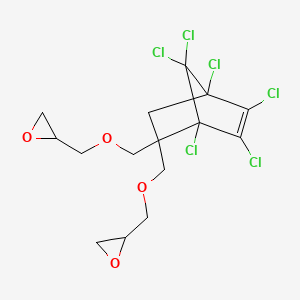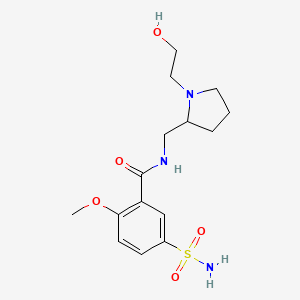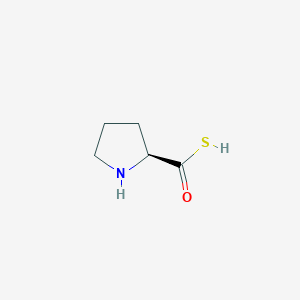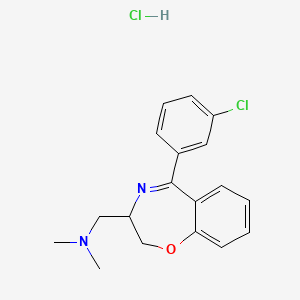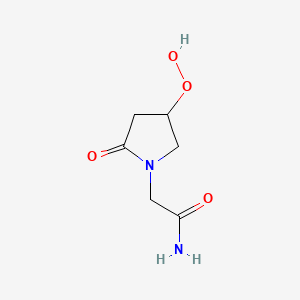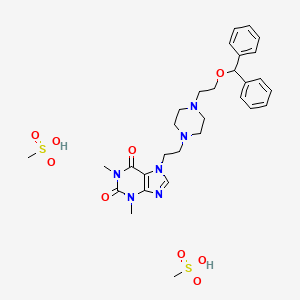
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is a heterocyclic compound that features a fused thiazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazolo(4,5-d)pyrimidine: Another fused heterocyclic compound with similar biological activities.
Thiazolo(4,5-b)pyridine: Known for its antimicrobial and anticancer properties.
Pyrimido(4,5-d)triazolo(4,3-a)pyrimidine: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
82608-20-6 |
|---|---|
Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-c]pyridazine |
InChI |
InChI=1S/C6H7N3S/c1-4-2-5-6(9-8-4)7-3-10-5/h2H,3H2,1H3,(H,7,9) |
InChI Key |
LAOSUHUYFREMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NCS2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


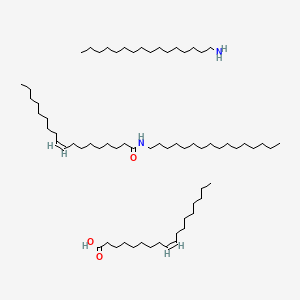

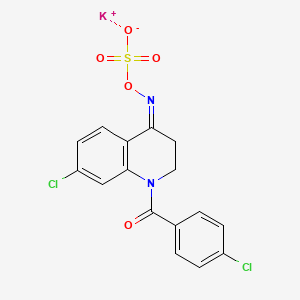
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
